molecular formula C14H19BrN2O3 B2839418 4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid CAS No. 1047679-71-9

4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid

Cat. No. B2839418
CAS RN: 1047679-71-9
M. Wt: 343.221
InChI Key: KDQILUQWKKZFLO-UHFFFAOYSA-N
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Description

4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid, also known as BABA, is a non-protein amino acid that has been extensively studied for its potential use in plant defense mechanisms. BABA has been shown to induce systemic acquired resistance (SAR) in plants, making them more resistant to a variety of pathogens. In addition, BABA has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.

Scientific Research Applications

Novel Surfactant Synthesis

A new surfactant containing a benzene ring and similar structural components to the specified compound was synthesized via a novel copper-catalyzed cross-coupling reaction. The study detailed the surfactant's synthesis process, structural confirmation, and its unique property of forming large-diameter premicellar aggregations below the critical micelle concentration (CMC) (Chen, Hu, & Fu, 2013).

Enzyme Inhibition

Research on 4-substituted 2,4-dioxobutanoic acids, which share a core structure with the compound , found that these derivatives are potent inhibitors of glycolic acid oxidase, an enzyme relevant in metabolic pathways. The study synthesized several derivatives and tested their inhibitory activity, providing insights into their potential therapeutic applications (Williams et al., 1983).

Molecular Docking and Structural Analysis

Another study conducted a comparative analysis on derivatives of 4-oxobutanoic acid, focusing on their molecular docking, vibrational, structural, electronic, and optical properties. This research may provide further insights into the pharmacological importance of 4-oxobutanoic acid derivatives (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Analytical Chemistry Applications

In the context of analytical chemistry, derivatives of 4-oxobutanoic acid were synthesized and applied in the development of a sensitive ELISA for the analysis of the organophosphorous insecticide fenthion in fruit samples. This study underscores the utility of 4-oxobutanoic acid derivatives in creating sensitive and specific assays for environmental monitoring (Zhang et al., 2008).

properties

IUPAC Name

4-(2-bromoanilino)-2-(butylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-2-3-8-16-12(14(19)20)9-13(18)17-11-7-5-4-6-10(11)15/h4-7,12,16H,2-3,8-9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQILUQWKKZFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid

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